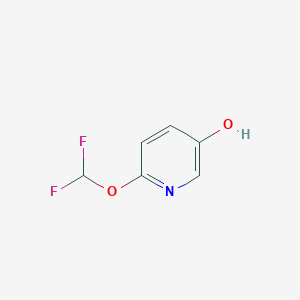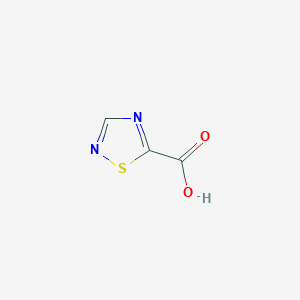
1,2,4-Thiadiazole-5-carboxylic acid
Descripción general
Descripción
1,2,4-Thiadiazole-5-carboxylic acid is an organic compound with a wide range of applications in the scientific research field. It is a biologically active 1,2,4-thiadiazole derivative .
Synthesis Analysis
Several new 2,5-disubstituted derivatives of 1,3,4-thiadiazoles were obtained from cyclization of thiosemicarbazide and corresponding p-substituted carboxylic acid in phosphorus oxychloride . Also, five new multicomponent solid forms of the biologically active 1,2,4-thiadiazole derivative with dicarboxylic and hydroxybenzoic acids have been discovered by combined virtual/experimental cocrystal screening .Molecular Structure Analysis
The interplay between the intrinsic hierarchy of the donor/acceptor groups in the this compound molecules and the hydrogen bond pattern in the multicomponent crystals was rationalized using quantitative analysis of molecular electrostatic potential (MEP) surfaces along with periodic DFT computations .Chemical Reactions Analysis
The 1,2,3-thiadiazole ring system is prepared mainly in five ways: cyclization of hydrazones with thionyl chloride (Hurd–Mori synthesis), cycloaddition of diazoalkanes with C=S bond (Pechmann synthesis), hetero-cyclization of α-diazo thiocarbonyl compounds (Wolff synthesis), ring transformation of other sulfur-containing heterocyclic compounds, and elaboration of preformed 1,2,3-thiadiazole .Aplicaciones Científicas De Investigación
Liquid Crystalline Behaviors
1,2,4-Thiadiazole-5-carboxylic acid derivatives have been studied for their liquid crystalline behaviors. A study by Jaffer, Aldhaif, and Tomi (2017) synthesized carboxylic acid derivatives containing 1,3,4-thiadiazole rings and explored their liquid crystalline properties. The compounds with longer alkoxy chains displayed a Smectic C phase, demonstrating potential applications in liquid crystal technology (Jaffer, Aldhaif, & Tomi, 2017).
Synthesis of Novel Compounds
This compound derivatives have been utilized in the synthesis of various novel compounds with potential biological activities. For instance, Petkevich et al. (2021) synthesized new heterocyclic assemblies containing azole rings based on derivatives of 5-arylisoxazole-3-carboxylic and 4,5-dichloroisothiazole-3-carboxylic acids (Petkevich et al., 2021).
Structural and Electronic Study
A detailed study on the structural, electronic, and spectroscopic aspects of 4-methylthiadiazole-5-carboxylic acid was conducted by Singh et al. (2019). This research provided insights into the molecular properties, vibrational analysis, hydrogen bonding, solvent effects, and non-linear optical properties of this compound (Singh et al., 2019).
Biological Activity Studies
The derivatives of this compound have been synthesized and investigated for their biological properties. Zhivotova et al. (2013) explored the biological properties of various 1,3,4-thiadiazole derivatives synthesized by reacting 1,3,4-thiadiazol-2,5-dithiol with different reagents (Zhivotova et al., 2013).
Synthesis Methodology Development
Kokovina et al. (2021) developed a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives, using a reaction between a thiosemicarbazide and carboxylic acid without toxic additives. This study presented a safer and more efficient approach to synthesizing thiadiazole derivatives (Kokovina et al., 2021).
Corrosion Inhibition
1,3,4-Thiadiazole derivatives, closely related to this compound, have been evaluated as corrosion inhibitors. Attou et al. (2020) investigated a 1,3,4-thiadiazole derivative as a corrosion inhibitor for mild steel in an acidic environment, demonstrating the compound's effectiveness in protecting against corrosion (Attou et al., 2020).
Antimicrobial Activity
The antimicrobial activity of this compound derivatives has been a subject of research. Paruch et al. (2021) synthesized and evaluated the in vitro antimicrobial activity of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, finding significant activity against Gram-positive bacteria (Paruch et al., 2021).
Safety and Hazards
1,2,4-Thiadiazole-5-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator should be worn when handling this compound .
Mecanismo De Acción
Target of Action
1,2,4-Thiadiazole-5-carboxylic acid and its derivatives have been found to exhibit significant biological activities. The primary targets of this compound are often related to its antifungal and anticancer properties . For instance, it has been shown to disrupt the membrane integrity of certain fungi, thereby inhibiting their growth . In the context of cancer treatment, some derivatives have been found to inhibit c-Met kinase, a key player in tumor growth and metastasis .
Mode of Action
The compound interacts with its targets in a way that disrupts their normal function. In the case of antifungal activity, the compound affects mycelial growth by disrupting membrane integrity . When it comes to anticancer activity, the compound inhibits the phosphorylation of c-Met, thereby disrupting cell cycle progression and inducing apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cell growth and survival. By disrupting membrane integrity in fungi, it interferes with essential cellular processes, leading to inhibited growth . In cancer cells, the inhibition of c-Met kinase disrupts signaling pathways involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis .
Result of Action
The result of the compound’s action is the inhibition of growth in targeted organisms or cells. In fungi, this manifests as a disruption of mycelial growth . In cancer cells, the compound’s action leads to cell cycle arrest and apoptosis, reducing tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound and thus its bioavailability . Additionally, the presence of other substances, such as dicarboxylic and hydroxybenzoic acids, can lead to the formation of cocrystals, potentially altering the compound’s properties .
Análisis Bioquímico
Biochemical Properties
1,2,4-Thiadiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, stabilizing or destabilizing their structures .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to induce apoptosis (programmed cell death) in cancer cells by disrupting cell signaling pathways and altering gene expression . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation . Furthermore, this compound can modulate cell signaling pathways, such as the c-Met pathway, which is involved in cell growth, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s stability and efficacy may vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of tumor growth and enhanced apoptosis . At very high doses, this compound may cause toxic effects, such as liver and kidney damage . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different effects . Additionally, this compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through specific transporters and distributed to different cellular compartments . It may also bind to plasma proteins, affecting its bioavailability and distribution in the body . The localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound in these compartments can affect its interactions with biomolecules and its overall biological activity . For example, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the mitochondria may influence cellular metabolism and apoptosis .
Propiedades
IUPAC Name |
1,2,4-thiadiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-3(7)2-4-1-5-8-2/h1H,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTGVJRWEWYIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-acetic acid](/img/structure/B3158560.png)
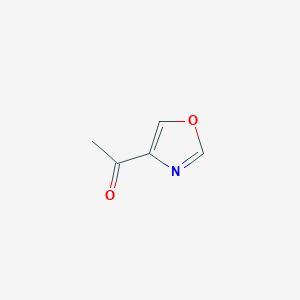
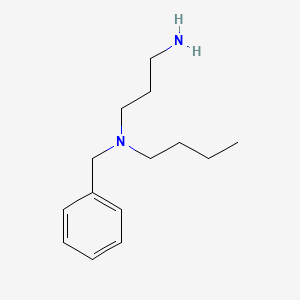


![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)
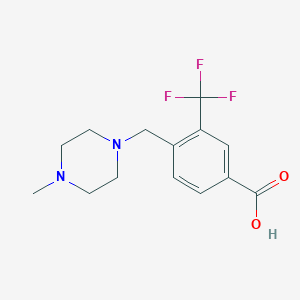

![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)
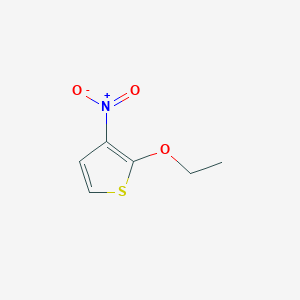

![N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3158630.png)

